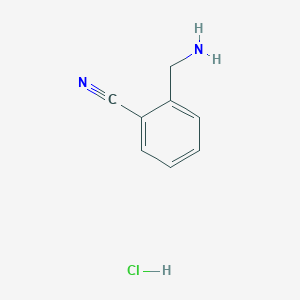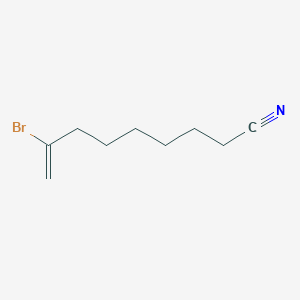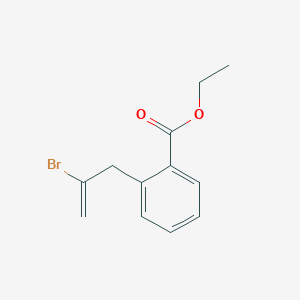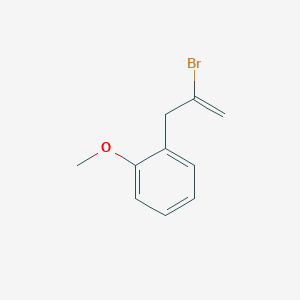
2-氨基-4-(4-硝基苯基)呋喃-3-腈
描述
2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is a heterocyclic compound with a furan ring substituted with an amino group, a nitrophenyl group, and a nitrile group.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is mild steel, where it acts as a corrosion inhibitor . The compound’s role is to prevent the corrosion of mild steel in acidic solutions, such as 1 M HCl .
Mode of Action
The compound interacts with its target (mild steel) by adsorbing onto the metallic surface . This interaction is influenced by several factors, including the presence of functional groups, electron density at donor heteroatoms (N, O), and chemical structure . The compound acts as a cathodic type inhibitor, meaning it reduces the rate of the cathodic reaction .
Biochemical Pathways
It’s known that the compound’s inhibition efficiency is influenced by the presence of electron-releasing hydroxyl (–oh) groups and electron-withdrawing nitro (–no2) groups .
Result of Action
The compound exhibits good inhibition efficiency against the corrosion of mild steel in acidic solution . The inhibition efficiencies were found to increase with an increase in the concentration of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile .
Action Environment
The action of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is influenced by environmental factors such as the concentration of the compound and the acidity of the solution . The compound’s inhibition efficiency increases with its concentration and is effective in acidic environments .
生化分析
Biochemical Properties
2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tubulin polymerization, which is crucial for cell division and growth . Additionally, 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile can bind to proteins involved in signal transduction pathways, thereby modulating their activity and influencing cellular responses. The interactions between 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile and these biomolecules are primarily driven by its functional groups, which facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile on various types of cells and cellular processes are profound. This compound has been observed to disrupt cell cycle progression, particularly by inducing cell cycle arrest at the G2/M phase . This disruption is associated with a decrease in cell proliferation and an increase in apoptosis, or programmed cell death. Furthermore, 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile influences cell signaling pathways by modulating the activity of key proteins involved in these pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby inhibiting or activating their functions. For instance, the inhibition of tubulin polymerization by 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile prevents the formation of microtubules, which are essential for cell division . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile have been observed to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that prolonged exposure to 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile can lead to sustained inhibition of cell proliferation and increased apoptosis in in vitro and in vivo models. These temporal effects highlight the importance of understanding the stability and degradation of this compound in various experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile vary with different dosages in animal models. At low doses, this compound has been shown to exert minimal toxic effects while effectively inhibiting cell proliferation and inducing apoptosis . At higher doses, 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile can cause significant toxicity, leading to adverse effects such as organ damage and systemic toxicity. These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for this compound to maximize its efficacy while minimizing its toxicity.
Metabolic Pathways
2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells. Understanding the metabolic pathways of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is crucial for elucidating its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration and localization . Additionally, 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile can bind to plasma proteins, facilitating its distribution throughout the body and affecting its bioavailability. The interactions with transporters and binding proteins play a critical role in determining the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is influenced by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular function . The localization of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile within these compartments can impact its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde, malononitrile, and an amine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives.
相似化合物的比较
- 2-Amino-4-(4-methylphenyl)furan-3-carbonitrile
- 2-Amino-4-(4-chlorophenyl)furan-3-carbonitrile
- 2-Amino-4-(4-bromophenyl)furan-3-carbonitrile
Comparison:
- 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its methyl, chloro, and bromo analogs.
- The nitro group enhances the compound’s potential for electron transfer reactions, making it more suitable for applications in materials science and medicinal chemistry .
属性
IUPAC Name |
2-amino-4-(4-nitrophenyl)furan-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c12-5-9-10(6-17-11(9)13)7-1-3-8(4-2-7)14(15)16/h1-4,6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWHWPUHFPTXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=C2C#N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640028 | |
| Record name | 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606099-85-8 | |
| Record name | 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















